molecular formula C15H17ClN4O2S B13366009 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide

4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide

Cat. No.: B13366009
M. Wt: 352.8 g/mol
InChI Key: RKJZIYMDZSPVAZ-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance

Preparation Methods

The synthesis of 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenylpiperazine with a pyridinesulfonamide derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may vary, but they generally follow similar multi-step protocols to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide involves its interaction with specific molecular targets in the central nervous system. It acts as a ligand for certain receptors, modulating their activity and influencing neurotransmitter release. The pathways involved include the serotonin and dopamine systems, which play crucial roles in mood regulation and cognitive functions .

Comparison with Similar Compounds

4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide can be compared with other piperazine derivatives such as:

    1-(3-Chlorophenyl)piperazine (mCPP): Known for its use in the synthesis of antidepressant drugs.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often found in combination with other psychoactive substances.

    3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A selective serotonin receptor antagonist

Properties

Molecular Formula

C15H17ClN4O2S

Molecular Weight

352.8 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide

InChI

InChI=1S/C15H17ClN4O2S/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-18-11-15(14)23(17,21)22/h1-5,10-11H,6-9H2,(H2,17,21,22)

InChI Key

RKJZIYMDZSPVAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)S(=O)(=O)N

Origin of Product

United States

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